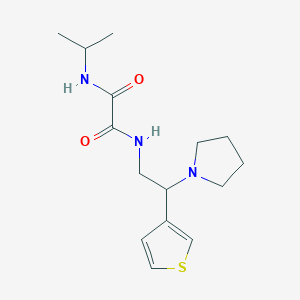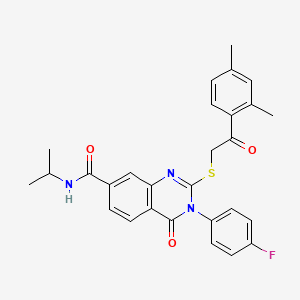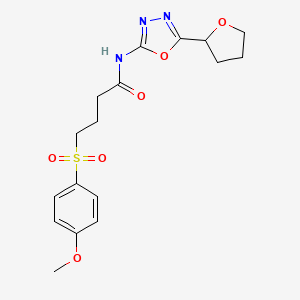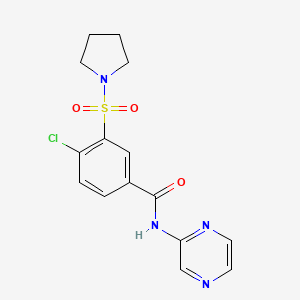
Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate” is a compound that likely contains an indole core, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Chemical Reactions Analysis
Indole derivatives, such as “Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate”, show various biologically vital properties . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community .Aplicaciones Científicas De Investigación
Stereochemistry–Activity Relationships in ACE Inhibitors
Research on perindopril, a drug related to the tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate structure, highlights the importance of stereochemistry in angiotensin-converting enzyme (ACE) inhibitors. The study shows that specific configurations at chiral centers contribute to the compound's potency as an ACE inhibitor, useful in treating hypertension. The stereochemical arrangement facilitates effective interaction with ACE, suggesting that similar considerations might be relevant for tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate in medicinal chemistry applications (Bouchet et al., 1992).
Antibacterial Activity of Cycloalkylamino Compounds
A series of cycloalkylamino naphthyridine derivatives, including structures similar to tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate, demonstrated significant in vitro and in vivo antibacterial activities. This research suggests the potential of tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate derivatives in developing new antibacterial agents, with specific substitutions enhancing therapeutic efficacy (Bouzard et al., 1992).
Physicochemical and Pharmacokinetic Modulation by tert-Butyl Group
The incorporation of tert-butyl groups in bioactive compounds, like tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate, is examined for its effects on lipophilicity and metabolic stability. This study offers insights into how tert-butyl substitution influences drug properties, suggesting a strategic role in drug design to optimize efficacy and safety profiles (Westphal et al., 2015).
Application in Organic Synthesis
tert-Butyl 7-amino-3-cyclopropylindole-1-carboxylate and its analogs can serve as key intermediates in organic synthesis, enabling the development of complex molecules through reactions like Diels-Alder, highlighting their versatility in synthesizing a wide range of compounds for research and therapeutic use (Padwa et al., 2003).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to the tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate structure, are highlighted for their utility in the asymmetric synthesis of amines. This underscores the compound's potential role in synthesizing enantioenriched amines, pivotal in developing drugs with targeted chirality for enhanced efficacy and reduced side effects (Ellman et al., 2002).
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis, including the synthesis of “Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate”, will likely continue to attract the attention of the chemical community .
Mecanismo De Acción
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to influence cell adhesion molecules (CAMs), which play a crucial role in many biological processes including cell proliferation, differentiation, and migration .
Result of action
The effects of indole derivatives at the molecular and cellular level can include changes in cell signaling, gene expression, or cell morphology. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer properties .
Propiedades
IUPAC Name |
tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCXSGRIMQTHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-amino-3-cyclopropylindole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)

![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)

![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)


![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)